1-Methyl-3-(methylamino)pyrrolidin-2-one
Overview
Description
1-Methyl-3-(methylamino)pyrrolidin-2-one is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a pyrrolidinone derivative, characterized by a pyrrolidine ring substituted with a methyl group and a methylamino group. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(methylamino)pyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions may require catalysts and are often performed in polar solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with different substituents.
Substitution: Compounds with substituted amino groups.
Scientific Research Applications
1-Methyl-3-(methylamino)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-3-(methylamino)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The compound’s activity is often mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the methyl and methylamino substitutions.
3-Iodopyrroles: Compounds with an iodine substituent on the pyrrole ring, used in similar synthetic applications.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting different biological activities.
Uniqueness: 1-Methyl-3-(methylamino)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both a methyl and a methylamino group enhances its versatility in synthetic and research applications .
Biological Activity
1-Methyl-3-(methylamino)pyrrolidin-2-one, also known as this compound hydrochloride, is a pyrrolidine derivative with significant biological activity. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methyl and methylamino groups. Its molecular formula is C₆H₁₃ClN₂O, and it has a molecular weight of 164.63 g/mol. The compound appears as a white to off-white powder and is soluble in water, making it applicable in various biochemical assays and pharmacological studies .
The synthesis of this compound typically involves several methods that allow for controlled production with desired purity and yield. Common synthetic routes include the reaction of pyrrolidine derivatives with methylamine under specific conditions .
Table 1: Comparison of Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-(Methylamino)pyrrolidin-2-one hydrochloride | C₅H₁₁ClN₂O | Lacks methyl substitution at position one |
N,N-Dimethylpyrrolidinone | C₅H₁₁N | Contains two methyl groups on nitrogen |
1-Methylpyrrolidin-2-one | C₅H₉N | Does not contain amino substitution at position three |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its interactions with biological systems. The compound serves as a reference standard in biochemical assays and has shown potential therapeutic applications due to its unique pharmacological properties.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors and enzymes. Its structure enables it to bind effectively to various molecular targets, influencing physiological processes such as neurotransmission and enzyme activity .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Neurotransmitter Modulation : Research indicates that the compound may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential use in cancer therapy .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound reveal favorable absorption characteristics, suggesting that it may be suitable for oral administration in therapeutic contexts .
Safety and Toxicology
While the therapeutic potential of this compound is promising, safety assessments are crucial. Toxicological evaluations have indicated that exposure to high concentrations may lead to adverse effects; however, detailed studies are required to establish comprehensive safety profiles .
Properties
IUPAC Name |
1-methyl-3-(methylamino)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-5-3-4-8(2)6(5)9/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKIXYZIBZILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248282-93-0 | |
Record name | 1-methyl-3-(methylamino)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.